molecular formula C10H11N5O2 B7951523 Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

Cat. No.: B7951523
M. Wt: 233.23 g/mol
InChI Key: HISICQMPQIKPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2-chloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amino-substituted pyrazoles.

Scientific Research Applications

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is unique due to its fused pyrazole-pyrazine structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-8(11)15(14-7)9-6-12-3-4-13-9/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISICQMPQIKPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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